molecular formula C12H14N2O2 B3044526 ethyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate CAS No. 100134-80-3

ethyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate

Cat. No. B3044526
Key on ui cas rn: 100134-80-3
M. Wt: 218.25 g/mol
InChI Key: YRLXFQIXPNFGPQ-UHFFFAOYSA-N
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Patent
US07396844B1

Procedure details

2.96 g (11.5 mmol) of ethyl 4-ethoxycarbonimidoylbenzoate hydrochloride and 690 mg (11.5 mmol) of ethylenediamine were stirred in 100 ml of ethanol at 60° C. for 4 hours. The solvent was evaporated. 1 N aqueous sodium hydroxide solution was added to the residue. After the extraction with dichloromethane followed by the washing with saturated Aqueous NaCl solution and drying over anhydrous magnesium sulfate, the solvent was evaporated to obtain the title compound.
Name
ethyl 4-ethoxycarbonimidoylbenzoate hydrochloride
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(O[C:5]([C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][CH:8]=1)=[NH:6])C.[CH2:18](N)[CH2:19][NH2:20]>C(O)C>[NH:20]1[CH2:19][CH2:18][N:6]=[C:5]1[C:7]1[CH:8]=[CH:9][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
ethyl 4-ethoxycarbonimidoylbenzoate hydrochloride
Quantity
2.96 g
Type
reactant
Smiles
Cl.C(C)OC(=N)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
690 mg
Type
reactant
Smiles
C(CN)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
1 N aqueous sodium hydroxide solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
After the extraction with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
N1C(=NCC1)C1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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